molecular formula C5H5NO2S B012267 4-Pyridinesulfinic acid CAS No. 101084-78-0

4-Pyridinesulfinic acid

Cat. No.: B012267
CAS No.: 101084-78-0
M. Wt: 143.17 g/mol
InChI Key: TZHUQQDCJYTNDZ-UHFFFAOYSA-N
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Description

4-Pyridinesulfinic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organic acid with a pyridine ring and a sulfinic acid group attached to it. This compound is highly soluble in water and has a wide range of uses in various fields such as pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 4-Pyridinesulfinic acid is not fully understood, but it is believed to act as a reducing agent and a radical scavenger. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative damage.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, improve glucose metabolism, and enhance insulin sensitivity. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Pyridinesulfinic acid in lab experiments is its solubility in water, which makes it easy to handle and manipulate. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 4-Pyridinesulfinic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. In addition, its potential as a chiral auxiliary and ligand in catalysis should be further explored. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-Pyridinesulfinic acid can be achieved through different methods. One of the most common methods is the oxidation of 4-Pyridinemethanol using hydrogen peroxide as an oxidizing agent. Another method involves the reaction of 4-Pyridinecarboxaldehyde with sulfite in the presence of a catalyst.

Scientific Research Applications

4-Pyridinesulfinic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, it has been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.

Properties

101084-78-0

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

pyridine-4-sulfinic acid

InChI

InChI=1S/C5H5NO2S/c7-9(8)5-1-3-6-4-2-5/h1-4H,(H,7,8)

InChI Key

TZHUQQDCJYTNDZ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1S(=O)O

Canonical SMILES

C1=CN=CC=C1S(=O)O

synonyms

4-Pyridinesulfinicacid(6CI)

Origin of Product

United States

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